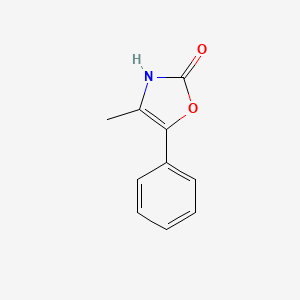
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative with a tert-butyl group and a methoxy group attached to a hexa-2,4-dienoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate typically involves the reaction of 4-tert-butylphenol with methoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires heating under reflux for several hours . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the replacement of the methoxy group with other functional groups.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butyl-2,6-dimethylacetophenone
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)phenol
- 4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone
Uniqueness
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is unique due to its specific structural features, such as the presence of both tert-butyl and methoxy groups on the hexa-2,4-dienoate backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61186-95-6 |
|---|---|
Molekularformel |
C11H15O4- |
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
4-tert-butyl-6-methoxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)8(5-6-9(12)13)7-10(14)15-4/h5-7H,1-4H3,(H,12,13)/p-1 |
InChI-Schlüssel |
JIIOJMYWSJHWFZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)OC)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


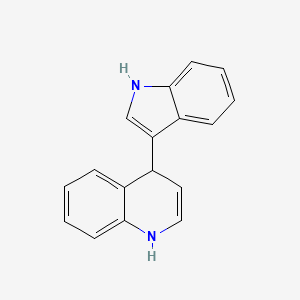
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
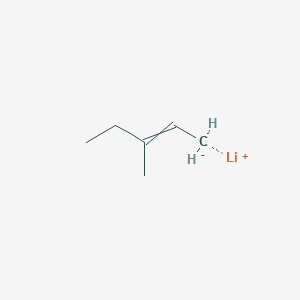
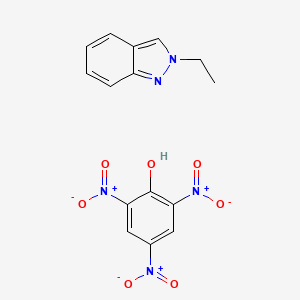
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
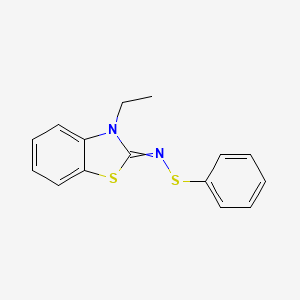
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
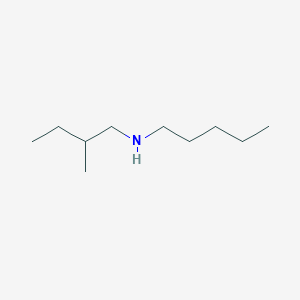
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)


